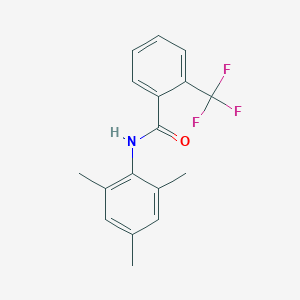

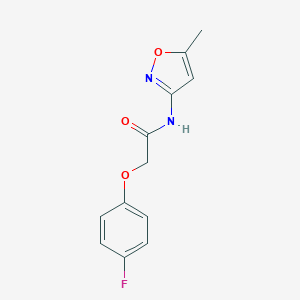

2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as FPhOx, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FPhOx is a small molecule with a molecular weight of 277.29 g/mol and a chemical formula of C14H13FN2O3.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the inhibition of enzymes and receptors that are involved in the metabolism and signaling of endocannabinoids. Endocannabinoids are lipid molecules that are produced by the body and act as signaling molecules in the nervous system. 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide inhibits the breakdown of endocannabinoids by FAAH and MAGL, leading to increased levels of endocannabinoids in the body. This, in turn, leads to the activation of cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and appetite.

Biochemical and Physiological Effects:

2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide inhibits the activity of FAAH and MAGL in a dose-dependent manner. In vivo studies have shown that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide reduces pain and inflammation in animal models of chronic pain and inflammation. 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to reduce food intake and body weight in animal models of obesity.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes and reach its target enzymes and receptors. Another advantage is that it has high selectivity for FAAH and MAGL, which reduces the risk of off-target effects. However, a limitation is that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Another limitation is that 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of pain, inflammation, and obesity in humans. Another direction is to develop more potent and selective inhibitors of FAAH and MAGL based on the structure of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Additionally, the effects of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide on other physiological processes, such as cognition and mood, should be investigated. Finally, the development of new synthesis methods for 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide and related compounds could lead to the discovery of new therapeutic agents.

Synthesemethoden

The synthesis of 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the reaction of 4-fluoroanisole and 5-methyl-3-aminooxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux in an organic solvent such as chloroform or dichloromethane. The final product is obtained through purification by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on several enzymes and receptors, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cannabinoid receptors (CB1 and CB2). These enzymes and receptors are involved in various physiological processes, including pain sensation, inflammation, and appetite regulation. Therefore, 2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has the potential to be used as a therapeutic agent for the treatment of pain, inflammation, and obesity.

Eigenschaften

Molekularformel |

C12H11FN2O3 |

|---|---|

Molekulargewicht |

250.23 g/mol |

IUPAC-Name |

2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C12H11FN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |

InChI-Schlüssel |

NMCLGQXXBRAKPR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F |

Kanonische SMILES |

CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)

![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)